molecular formula C7H6BrN5 B2490620 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine CAS No. 2166805-81-6

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine

Cat. No.: B2490620
CAS No.: 2166805-81-6
M. Wt: 240.064
InChI Key: HSNKTOAKFWNUTA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-methyl-1,2,4-triazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: The compound can inhibit key pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine is unique due to its combined pyrimidine and triazole structures, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-4-11-12-7(13)6-9-2-5(8)3-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKTOAKFWNUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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